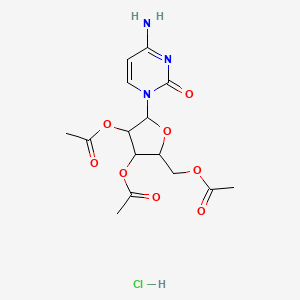

2',3',5'-Tri-O-acetylcytidine HCl

Description

The Significance of Nucleoside Modifications in Molecular Biology and Medicinal Chemistry Research

Nucleosides, the fundamental building blocks of DNA and RNA, play a pivotal role in a vast array of biological processes. biosynth.com Beyond their primary function in storing and transmitting genetic information, they are integral to cellular metabolism, macromolecule biosynthesis, and cell signaling. biosynth.comnih.gov The modification of these natural nucleosides, either by nature or through synthetic chemistry, has emerged as a powerful strategy in molecular biology and medicinal chemistry, unlocking a world of therapeutic and research possibilities. biosynth.comacs.org

The field of medicinal chemistry has extensively harnessed the potential of modified nucleosides to develop novel therapeutic agents. biosynth.comacs.org By altering the structure of natural nucleosides, scientists can create analogs that interfere with the replication of viruses or the proliferation of cancer cells. biosynth.com These modified nucleosides often act as "decoys," becoming incorporated into the DNA or RNA of the target cells or viruses and thereby disrupting their essential processes. biosynth.com Moreover, modified nucleosides can be designed to specifically inhibit enzymes that are crucial for the survival of pathogens or the growth of tumors. biosynth.com The development of numerous antiviral and anticancer drugs stands as a testament to the success of this approach. biosynth.commdpi.com

The strategies for nucleoside modification are broadly categorized into two main types: alterations to the nucleobase and changes to the sugar moiety. biosynth.com Modifying the nucleobase can impact hydrogen bonding interactions, which are fundamental to the structure and function of DNA. nih.gov On the other hand, modifying the sugar component, such as through acetylation, can influence the molecule's solubility, stability, and ability to be incorporated into growing nucleic acid chains. biosynth.comatdbio.com

Historical Perspectives on the Synthesis and Academic Utility of Acetylated Nucleosides

The synthesis and study of acetylated nucleosides have a rich history intertwined with the development of nucleic acid chemistry. The acetylation of nucleosides, a process that involves the introduction of acetyl groups to the hydroxyl functions of the sugar moiety, has long been a key chemical strategy. This modification serves to protect these hydroxyl groups during subsequent chemical transformations, a critical step in the synthesis of more complex molecules like oligonucleotides. nih.govatdbio.com

Historically, various methods have been developed for the acetylation of nucleosides. A common approach involves the use of acetic anhydride (B1165640), often in the presence of a catalyst or in an acidic medium. nih.govresearchgate.net For instance, the "acid acetylation" method, which employs acetic anhydride in acetic acid with acetyl chloride, has been used for the acetylation of purine (B94841) nucleosides. nih.gov However, this method can sometimes lead to the cleavage of the bond between the sugar and the base. nih.gov More recent and practical methods have been developed, such as using acetic anhydride in acetic acid as a reusable solvent, which has proven to be efficient for a wide range of nucleosides, including those used in clinical drugs. researchgate.net

The primary academic utility of acetylated nucleosides has been in the chemical synthesis of oligonucleotides. atdbio.comyoutube.com In solid-phase oligonucleotide synthesis, a widely used method, the hydroxyl groups of the nucleoside monomers must be protected to prevent unwanted side reactions. nih.gov Acetyl groups have been effectively used as protecting groups for the 5'-hydroxyl group during the "capping" step. nih.gov This capping step is essential to block any unreacted 5'-hydroxyl groups from participating in the subsequent coupling reactions, thereby preventing the formation of incomplete or incorrect oligonucleotide sequences. nih.govyoutube.com

Furthermore, acetylated nucleosides have served as important intermediates in the synthesis of various other modified nucleosides. For example, acetylated purine nucleosides have been used as starting materials for the synthesis of other nucleosides like 6-azauridine, 5-fluorouridine, and 5-methyluridine. nih.gov The acetyl groups can be selectively removed under specific conditions, allowing for further modifications at the sugar or base positions. This versatility has made acetylated nucleosides valuable tools for medicinal chemists exploring the structure-activity relationships of nucleoside analogs. nih.gov

Positioning of 2',3',5'-Tri-O-acetylcytidine Hydrochloride as a Key Research Intermediate

Among the vast landscape of acetylated nucleosides, 2',3',5'-Tri-O-acetylcytidine hydrochloride holds a significant position as a key research intermediate. This compound is a derivative of the natural nucleoside cytidine (B196190), where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are all protected by acetyl groups. The hydrochloride salt form enhances its stability and handling properties.

The primary role of 2',3',5'-Tri-O-acetylcytidine hydrochloride in research is as a precursor in the synthesis of various biologically active molecules. The acetyl protecting groups can be readily removed to liberate the free hydroxyl groups, which can then be subjected to a variety of chemical transformations. This makes it a versatile building block for the creation of a diverse range of cytidine analogs with potential therapeutic applications.

One of the key applications of this intermediate is in the synthesis of modified oligonucleotides. atdbio.com The protected cytidine unit can be incorporated into a growing oligonucleotide chain, and the acetyl groups can be removed at the appropriate stage of the synthesis. This allows for the site-specific introduction of cytidine or modified cytidine residues into DNA or RNA sequences, which is crucial for studying their structure, function, and interactions with other molecules. nih.gov

Furthermore, 2',3',5'-Tri-O-acetylcytidine hydrochloride is a valuable starting material for the synthesis of antiviral and anticancer nucleoside analogs. By modifying the base or the sugar moiety after the deprotection of the acetyl groups, researchers can generate novel compounds with improved biological activity or altered pharmacological properties. The availability of this key intermediate facilitates the exploration of new chemical space in the quest for more effective therapeutic agents.

Properties

IUPAC Name |

[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O8.ClH/c1-7(19)23-6-10-12(24-8(2)20)13(25-9(3)21)14(26-10)18-5-4-11(16)17-15(18)22;/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDAYVSFFBNVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973788 | |

| Record name | 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydropyrimidin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58227-71-7 | |

| Record name | NSC283423 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydropyrimidin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 ,3 ,5 Tri O Acetylcytidine Hydrochloride

Strategies for the Regioselective Acetylation of Cytidine (B196190) to 2',3',5'-Tri-O-acetylcytidine

The synthesis of 2',3',5'-Tri-O-acetylcytidine from cytidine requires the selective acetylation of the hydroxyl groups on the ribose sugar while leaving the amino group on the cytosine base unprotected. Achieving high regioselectivity is paramount to avoid the formation of unwanted byproducts, such as N4-acetylated species.

Catalytic Approaches in Tri-O-acetylation

Catalytic methods offer an efficient route to tri-O-acetylation. While various catalysts can be employed, the choice of catalyst and reaction conditions is critical to ensure selectivity for the hydroxyl groups. One common approach involves the use of an acid catalyst, which can protonate the more basic nitrogen atoms of the cytidine base, thereby deactivating them towards acetylation.

In some methodologies, the pyrimidine (B1678525) ring of cytidine is protonated with an equivalent of a strong acid like triflic acid prior to the addition of silylating agents, which protect the ribose hydroxyls. nih.gov This pre-protonation strategy effectively shields the exocyclic amino group from subsequent acylation reactions.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in maximizing the yield and purity of 2',3',5'-Tri-O-acetylcytidine. Factors such as the choice of solvent, temperature, and the presence or absence of a base can significantly influence the reaction outcome. researchgate.net

For instance, studies have shown that in certain acylation reactions, lowering the temperature from 100°C to room temperature can dramatically increase the yield from as low as 15% to as high as 95% within a short reaction time. researchgate.net The choice of solvent is also crucial, with solvents like 1,2-dichloroethane (B1671644) (DCE) sometimes proving superior to others like dichloromethane (B109758) (DCM), chloroform (B151607) (CHCl3), or toluene. researchgate.net Interestingly, in some cases, the reaction proceeds with a better yield in the absence of a base. researchgate.net

Table 1: Optimization of a Representative Acylation Reaction

| Entry | Base | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | DIPEA | 100 | DCE | 15 |

| 2 | DABCO | 100 | DCE | <15 |

| 3 | K2CO3 | 100 | DCE | <15 |

| 4 | None | 100 | DCE | 40 |

| 5 | None | 80 | DCE | ~52 |

| 6 | None | 60 | DCE | ~52 |

| 7 | None | Room Temp | DCE | 95 |

| 8 | None | Room Temp | DCM | Inferior |

| 9 | None | Room Temp | CHCl3 | Inferior |

| 10 | None | Room Temp | Toluene | Inferior |

Controlled Deacetylation and Functional Group Interconversion in 2',3',5'-Tri-O-acetylcytidine Hydrochloride Research

The selective removal of acetyl groups from 2',3',5'-Tri-O-acetylcytidine is as important as their introduction. Controlled deacetylation allows for the subsequent modification of specific hydroxyl groups, enabling the synthesis of a diverse range of cytidine analogs. nih.gov

Regioselective Hydrolysis of Acetate (B1210297) Groups

Chemical methods for regioselective hydrolysis often rely on the differential reactivity of the primary (5'-O) and secondary (2'-O and 3'-O) acetate groups. The 5'-acetate is generally more susceptible to hydrolysis due to less steric hindrance. However, achieving high selectivity can be challenging and may require carefully controlled reaction conditions. nih.gov

Enzymatic Approaches to Selective Deacetylation

Enzymatic deacetylation offers a powerful and highly selective alternative to chemical methods. nih.gov Lipases and esterases are commonly used for this purpose, exhibiting remarkable regioselectivity in hydrolyzing acetyl groups from nucleosides. oup.comnih.gov

For example, Aspergillus niger lipase (B570770) can be used to obtain N4-acetylcytidine from peracetylated cytidine, while Burkholderia cepacia esterase can yield 2′,3′-O,N4-triacetylcytidine. oup.com Another study demonstrated that a cellulose (B213188) acetate esterase from Neisseria sicca SB rapidly deacetylated the C-3 position of a model acetylated glucopyranoside, followed by deacetylation at the C-2 position. nih.gov This highlights the potential of enzymes to achieve specific deacetylation patterns that are difficult to obtain through conventional chemical means.

Table 2: Enzymatic Deacetylation of Acetylated Nucleosides

| Enzyme | Substrate | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aspergillus niger lipase (Amano A) | Peracetylated cytidine | N4-Acetylcytidine | 77 | oup.com |

| Burkholderia cepacia esterase (SC esterase S) | Peracetylated cytidine | 2′,3′-O,N4-triacetylcytidine | 95 | oup.com |

| Cellulose acetate esterase (Neisseria sicca SB) | Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | 2,4,6-triacetate (initial) | ~70 | nih.gov |

Incorporation of 2',3',5'-Tri-O-acetylcytidine into Modified Oligonucleotides and Nucleic Acid Structures

2',3',5'-Tri-O-acetylcytidine hydrochloride is a key intermediate in the synthesis of modified oligonucleotides. After its preparation, it is typically converted into a phosphoramidite (B1245037) building block, which can then be incorporated into a growing oligonucleotide chain using automated solid-phase synthesis. oup.comki.se

The acetyl groups on the ribose serve to protect the hydroxyls during the coupling reactions of the phosphoramidite chemistry. nih.gov Following the completion of the oligonucleotide synthesis, these acetyl groups are removed during the final deprotection and cleavage steps. mtu.edu This strategy allows for the precise, site-specific incorporation of cytidine residues into synthetic RNA and DNA strands. nih.gov

The ability to synthesize oligonucleotides with modified bases is crucial for a wide range of applications, including therapeutic antisense oligonucleotides, siRNAs, and probes for studying nucleic acid structure and function. researchgate.netnih.gov The development of robust methods for the synthesis of building blocks like 2',3',5'-Tri-O-acetylcytidine phosphoramidite is therefore of significant importance. oup.com

Solid-Phase Synthesis Techniques Utilizing Acetylated Cytidine Units

Solid-phase synthesis (SPS) has become the standard for the automated synthesis of oligonucleotides. In this approach, the growing nucleic acid chain is attached to a solid support, allowing for the sequential addition of nucleotide building blocks, with excess reagents and byproducts being easily washed away. The use of acetylated cytidine units, specifically N4-acetylcytidine, within this framework presents unique challenges and requires specialized strategies.

Conventional solid-phase RNA synthesis often employs N4-acetylation as a protecting group for the exocyclic amine of cytidine. nih.gov However, these standard protocols are designed to remove this acetyl group during the final deprotection steps. nih.gov To incorporate a stable N4-acetylcytidine (ac4C) into a specific site within an RNA oligonucleotide, alternative methods are necessary. One successful approach involves an orthogonal protection strategy. This entails using a protecting group for other nucleobase exocyclic amines that can be removed under conditions that leave the N4-acetyl group of ac4C intact. nih.gov For instance, the use of N-cyanoethyl O-carbamate (N-ceoc) protected nucleobases, which can be deprotected with the non-nucleophilic base 1,5-diazabicyclo[4.3.0]non-5-ene (DBU), has proven effective. nih.gov

Key optimizations for the solid-phase synthesis of ac4C-containing RNA include:

On-column deprotection to remove protecting groups other than the N4-acetyl group. nih.gov

Buffered photolytic cleavage from the solid support to minimize cleavage of the desired acetyl modification. nih.gov

Buffered desilylation conditions to prevent alkylation and other side reactions. nih.gov

A novel, general N-acetylation method for solid-phase synthesis utilizes malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ at room temperature. rsc.org This method has demonstrated high yields for the acetylation of various molecules, including peptides and non-peptidic structures, regardless of their structural complexity. rsc.orgresearchgate.net

Table 1: Key Features of Optimized Solid-Phase Synthesis for ac4C-RNA

| Feature | Purpose | Reference |

| Orthogonal Protecting Groups (e.g., N-ceoc) | Allows for selective deprotection without removing the N4-acetyl group. | nih.gov |

| On-Column Deprotection | Removes other base-protecting groups before cleavage from the support. | nih.gov |

| Buffered Photolytic Cleavage | Minimizes unwanted cleavage of the acetyl group during release from the solid support. | nih.gov |

| Buffered Desilylation | Prevents side reactions that could modify the final product. | nih.gov |

| Malonic Acid-Based Acetylation | Provides a highly efficient in situ method for N-acetylation on the solid phase. | rsc.org |

Solution-Phase Approaches for Directed Polymerization

While solid-phase synthesis is dominant, solution-phase approaches offer advantages for the synthesis of short oligonucleotides and for optimizing reaction conditions. A notable solution-phase method employs polymer-supported reagents, which combines the benefits of solution-phase chemistry with the ease of purification associated with solid-phase techniques. nih.gov

In this approach, a phosphoramidite synthesis of short oligonucleotides is carried out in solution. nih.gov Key reagents are bound to a polymer support, allowing for their easy removal by filtration after each reaction step. This eliminates the need for complex purification procedures. nih.gov

The key steps in this polymer-supported solution-phase synthesis include:

Coupling: A nucleoside-3'-O-phosphoramidite is coupled with a 5'-OH nucleoside using a polymer-bound activator, such as polyvinyl pyridinium (B92312) tosylate. nih.gov

Oxidation/Sulfurization: The resulting dinucleotide phosphite (B83602) triester is converted to a phosphotriester or thionophosphotriester using polymer-bound oxidizing or sulfurizing agents, like periodate (B1199274) or tetrathionate. nih.gov

Deprotection: A 3'-O-levulinyl protecting group can be removed using a polymer-supported hydrazine. nih.gov

A significant advantage of this method is that the polymer-bound reagents are often linked through salt bridges, making the resins regenerable. nih.gov This approach provides a straightforward methodology for the synthesis of modified oligonucleotides and has been applied to the creation of libraries of compounds, such as cysteine protease inhibitors. nih.govnih.gov

Stereochemical Considerations in the Synthesis of Acetylated Nucleosides

The stereochemistry of the glycosidic bond is a critical aspect of nucleoside synthesis. The desired biological activity often depends on the correct anomeric configuration (α or β). Therefore, controlling the stereoselectivity of the glycosylation reaction is of paramount importance.

Anomeric Selectivity in Glycosylation Reactions

Glycosylation reactions, which form the crucial bond between the sugar and the nucleobase, are notoriously challenging to control stereoselectively. The outcome of these reactions is influenced by a multitude of factors, including the nature of the sugar donor, the acceptor molecule, the protecting groups, the solvent, and the reaction temperature.

Predicting the anomeric selectivity has been a long-standing challenge in carbohydrate chemistry. chemrxiv.orgchemrxiv.org Recent advancements have seen the development of machine learning models to predict the major anomer and the anomeric ratio in glycosylation reactions. chemrxiv.orgchemrxiv.org These models, trained on extensive literature data, can often outperform human expert intuition. chemrxiv.org

Several key factors influencing anomeric selectivity have been identified:

The substituent at the C-2 position of the glycosyl donor: This is a primary determinant of stereoselectivity. For example, a C-2 substituent with a -1 configuration generally leads to β-selectivity, unless it is an azido (B1232118) or benzyl (B1604629) group, which are α-directing. chemrxiv.org

Neighboring group participation: A participating group at the C-2 position can lead to the formation of an intermediate that shields one face of the molecule, directing the incoming nucleophile to the opposite face.

Reaction conditions: Temperature can have a significant impact on selectivity. In some cases, higher temperatures favor the formation of the α-anomer. researchgate.net This can be attributed to differences in the entropy and energy of competing reaction pathways. researchgate.net

The nature of the glycosyl donor and leaving group: The stability and reactivity of the glycosyl donor intermediate, such as a glycosyl triflate, play a crucial role. acs.org A Curtin-Hammett scenario, involving a rapid equilibrium between α and β anomers of the reactive intermediate, is often invoked to explain the observed stereoselectivity. acs.org

Strategies for α-Anomer Synthesis and Characterization

While the β-anomer is often the desired product in nucleoside synthesis to mimic natural nucleic acids, the synthesis of the α-anomer is also of significant interest for various applications. Strategies to selectively synthesize the α-anomer often involve manipulating the reaction conditions to favor its formation.

One effective strategy involves thermodynamic control. For example, in the synthesis of 2'-deoxyzebularine, an SnCl4-catalyzed condensation of a silylated pyrimidin-2-one with a 1-α-chloro-2-deoxyribofuranose derivative at a higher temperature (+35°C) resulted in a 4:1 ratio of α- to β-anomeric nucleosides. nih.gov The α-anomer could then be easily separated by crystallization. nih.gov In contrast, the same reaction under kinetic control at a lower temperature (-33°C) yielded a 1:3 ratio of α to β anomers. nih.gov

The anomerization of a pre-formed β-nucleoside to the α-anomer can also be a viable synthetic route. This has been observed during the O3'-glycosylation of 5'-O-protected 2'-deoxyadenosine (B1664071) in the presence of Lewis acids, which can destabilize the N-glycosidic bond of purine (B94841) 2'-deoxynucleosides. nih.gov

The characterization of the anomeric configuration is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the anomeric proton (H-1') and the proton at C-2' are characteristic for each anomer. X-ray crystallography provides definitive structural confirmation of the anomeric configuration in the solid state. nih.gov

Derivatization and Analog Synthesis from 2 ,3 ,5 Tri O Acetylcytidine Hydrochloride Scaffold

Synthesis of C-5 Modified Cytidine (B196190) Analogs from Acetylated Precursors

Modification at the C-5 position of the pyrimidine (B1678525) ring is a key strategy for developing nucleoside analogs with enhanced biological activity, improved stability, or novel properties for use as biochemical probes. researchgate.net The acetylated cytidine scaffold is an ideal platform for these syntheses.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In nucleoside chemistry, these reactions are frequently employed to modify the C-5 position of pyrimidine bases. The typical synthetic route involves the initial halogenation of the acetylated cytidine at the C-5 position (e.g., to create 5-iodo-2',3',5'-tri-O-acetylcytidine), which then serves as the substrate for various palladium-catalyzed couplings. nih.gov

These reactions offer a versatile way to introduce a diverse range of functional groups, including alkyl, aryl, and alkynyl moieties. A key advantage is the mild reaction conditions often employed, which are compatible with the sensitive glycosidic bond of the nucleoside. nih.gov Research has demonstrated the successful use of palladium(0)-catalyzed carboxyamidation to synthesize 5-(N-substituted-carboxamide) derivatives of cytidine, which are valuable reagents for aptamer discovery. nih.gov The general catalytic cycle for these reactions typically involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.com

| Cross-Coupling Reaction | Coupling Partner | Bond Formed (at C-5) | Significance |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., arylboronic acids) | C-C (Aryl) | Introduction of aryl groups for potential DNA intercalation or altered protein binding. rsc.org |

| Heck Coupling | Alkenes | C-C (Alkenyl) | Formation of vinyl-substituted nucleosides, which can be further functionalized. |

| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Introduction of alkyne handles for subsequent "click" chemistry modifications. |

| Stille Coupling | Organostannanes | C-C (Alkyl, Aryl, etc.) | Versatile C-C bond formation, though toxicity of tin reagents is a concern. |

| Buchwald-Hartwig Amination | Amines | C-N | Direct formation of 5-amino-substituted cytidines. acs.org |

| Carboxyamidation | Amides, CO | C-C (Amide) | Synthesis of cytidine-5-carboxamides used in aptamer development. nih.gov |

A table summarizing various palladium-catalyzed cross-coupling reactions used for C-5 modification of pyrimidine nucleosides.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. nih.gov This reaction forms a stable 1,2,3-triazole ring, a valuable pharmacophore that can mimic a peptide bond and participate in hydrogen bonding and dipole interactions with biological targets. nih.govnih.gov

In the context of cytidine analogs, the 2',3',5'-tri-O-acetylcytidine scaffold can be functionalized with either an azide (B81097) or an alkyne group at the C-5 position. This is typically achieved via a palladium-catalyzed reaction, such as a Sonogashira coupling to introduce an alkyne. The resulting acetylated cytidine derivative then undergoes a click reaction with a corresponding alkyne- or azide-containing molecule to generate the triazole-modified nucleoside. nih.gov This methodology allows for the efficient conjugation of cytidine to a wide variety of molecules, including other nucleosides, peptides, and fluorescent tags, creating novel hybrid structures for therapeutic and diagnostic research. nih.gov

Exploration of N- and O-Linked Conjugates

Beyond modifications to the pyrimidine ring, the exocyclic N4-amino group of cytidine and the sugar hydroxyls (after deacetylation) offer sites for conjugation. 2',3',5'-Tri-O-acetylcytidine HCl is key to these strategies, as the acetyl groups protect the sugar while allowing for selective derivatization of the N4-amino group.

The N4-amino group of the cytosine base is a primary amine that can be targeted for derivatization. A common modification is acetylation, leading to the formation of N4-acetylcytidine (ac4C), a naturally occurring RNA modification. nih.govnih.gov The synthesis of N4,2',3',5'-O-tetraacetylcytidine is a direct example of this derivatization on the fully protected scaffold. chemicalbook.com

Other amine derivatization strategies include alkylation and the formation of amides or Schiff bases. These modifications can alter the hydrogen bonding properties of the cytidine base, which can impact nucleic acid structure and protein recognition. nih.gov For analytical purposes, derivatization with charged tags can improve signal response in mass spectrometry. nih.gov In a research setting, the N4-amino group can be modified to attach probes or other functionalities, often after the sugar hydroxyls have been protected by acetylation. nih.gov

Connecting modified nucleosides to larger biomolecules like proteins, peptides, or nucleic acids requires the use of chemical linkers. symeres.com Linker chemistry is a critical component in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and diagnostic probes. symeres.comnih.gov

Functional groups introduced onto the cytidine scaffold, either at C-5 or N-4, serve as handles for attachment to these linkers. Linkers themselves are typically bifunctional, with one end reacting with the modified nucleoside and the other end reacting with the target biomolecule. nih.gov Common reactive pairs include N-hydroxysuccinimide (NHS) esters reacting with amines (e.g., lysine (B10760008) residues in proteins) and maleimides reacting with thiols (e.g., cysteine residues). nih.govyoutube.com

Linkers can be classified as cleavable or non-cleavable. symeres.com

Cleavable linkers are designed to be stable in circulation but break under specific conditions found in target cells, such as low pH or the presence of certain enzymes, to release the nucleoside analog. symeres.com

Non-cleavable linkers result in the nucleoside analog remaining attached to the biomolecule (or a fragment of it) after internalization and degradation. symeres.com

| Linker Type | Reactive Groups | Target Functional Group on Biomolecule | Cleavable? |

| Amide Linker | NHS-ester, Carbodiimide (EDC) | Amine (-NH2) | No |

| Thioether Linker | Maleimide, Iodoacetamide | Thiol (-SH) | No |

| Hydrazone Linker | Hydrazine, Hydrazide | Aldehyde/Ketone | Yes (Acid-labile) |

| Disulfide Linker | Pyridyldithiol | Thiol (-SH) | Yes (Reductive cleavage) |

| Peptide Linker | Carboxylic Acid, Amine | N/A | Yes (Enzyme-cleavable) |

A table illustrating common linker chemistries used in bioconjugation. nih.govbiosyn.com

Acetylated Cytidine Derivatives as Prodrug Forms for Nucleoside Analogs in Research Settings

A significant challenge for many nucleoside analog drugs is their poor pharmacokinetic profile. Most are hydrophilic molecules that have difficulty crossing lipid-rich cell membranes and may have limited oral bioavailability. nih.gov A common and effective strategy to overcome this is the prodrug approach, where the active drug is chemically modified into an inactive form that can be more easily absorbed and distributed, and is then converted back to the active form inside the body or target cells. nih.gov

This approach is widely used in research to improve the delivery and efficacy of experimental nucleoside analogs. By temporarily masking the polar hydroxyl groups, researchers can better study the intracellular effects of these compounds. The ProTide (Pro-Nucleotide) technology is a more advanced prodrug strategy that masks the initial monophosphate form of a nucleoside, but the fundamental principle of using lipophilic protecting groups, like acetates, remains a cornerstone of nucleoside prodrug design. nih.govrsc.org The clinical success of prodrugs like capecitabine, which is ultimately converted to 5-fluorouracil, highlights the power of this approach in cancer therapy. nih.gov Similarly, acetylated nucleosides serve as invaluable tools in research settings to investigate the potential of new therapeutic agents. acs.orgyoutube.comchemspider.com

Chemical Design Principles for Prodrugs Based on 2',3',5'-Tri-O-acetylcytidine

The primary motivation for designing prodrugs of cytidine analogs is to overcome challenges such as poor membrane permeability and rapid metabolism. The tri-O-acetylation of the ribose moiety in 2',3',5'-Tri-O-acetylcytidine is a fundamental prodrug strategy. The acetyl groups mask the polar hydroxyl groups of the ribose sugar, thereby increasing the lipophilicity of the molecule. This enhanced lipophilicity facilitates passive diffusion across cellular membranes.

A key design principle involves further derivatization at the N4-position of the cytidine base. This exocyclic amino group is a prime site for modification to create N4-acyl-2',3',5'-tri-O-acetylcytidine prodrugs. The nature of the acyl group can be varied to fine-tune the physicochemical properties of the prodrug, such as its solubility, stability, and rate of enzymatic cleavage.

Table 1: N4-Acyl Modifications of 2',3',5'-Tri-O-acetylcytidine for Prodrug Development

| Acyl Group | Rationale for Modification | Expected Impact on Prodrug Properties |

| Aliphatic Acyl Chains (e.g., Butyryl, Valeryl) | Increase lipophilicity, potentially enhancing oral absorption. | Improved membrane permeability. The rate of esterase cleavage can be modulated by chain length and branching. |

| Aromatic Acyl Groups (e.g., Benzoyl) | Introduce steric hindrance and electronic effects. | May alter the rate of enzymatic hydrolysis and provide additional sites for metabolic modification. |

| Amino Acid Conjugates | Can target specific amino acid transporters on cell membranes. | Potential for targeted delivery and improved cellular uptake. |

The synthesis of these N4-acyl derivatives typically involves the reaction of 2',3',5'-Tri-O-acetylcytidine with the corresponding acyl chloride or anhydride (B1165640) in the presence of a suitable base. The hydrochloride form of the starting material must be neutralized prior to or during the reaction to enable the nucleophilic attack of the N4-amino group.

Mechanism of Prodrug Activation via Esterase-Mediated Transformations (in vitro/non-human models)

The therapeutic efficacy of 2',3',5'-Tri-O-acetylcytidine-based prodrugs relies on their efficient conversion to the active parent nucleoside within the target cells or systemic circulation. This bioactivation is primarily mediated by esterase enzymes, which are ubiquitous in the body, particularly in the liver, plasma, and intestinal tract.

The activation process is a stepwise hydrolysis of the ester bonds. In vitro studies using purified esterases or tissue homogenates from non-human models, such as rodents, have elucidated the general mechanism.

Initial Deacetylation of the Ribose Moiety: The three acetyl groups on the ribose sugar are sequentially cleaved by carboxylesterases. The hydrolysis often proceeds in a specific order, influenced by steric hindrance, with the 5'-O-acetyl group typically being more readily accessible to enzymatic attack than the 2'- and 3'-O-acetyl groups.

Formation of Intermediates: The enzymatic hydrolysis results in the formation of di-O-acetylated and mono-O-acetylated cytidine intermediates. The relative concentrations and lifetimes of these intermediates depend on the specific esterases involved and the reaction conditions.

Release of the Parent Nucleoside: The final deacetylation step yields the active cytidine analog.

Table 2: Research Findings on Esterase-Mediated Hydrolysis of Tri-O-acetylated Nucleoside Analogs

| Nucleoside Analog | Model System | Key Findings |

| 2',3',5'-triacetyl-6-azauridine | Porcine liver esterase (PLE) and human plasma | Hydrolysis proceeds through di- and mono-acetylated intermediates to yield 6-azauridine. The reaction kinetics were modeled, indicating a sequential loss of acetyl groups. |

| O2', O3', O5'-tri-acetyl-N6-(3-hydroxylaniline) adenosine | Rat, dog, and human plasma | Enzymatic hydrolysis was rapid and species-dependent. The process involved the gradual loss of acetyl groups, with carboxylesterases and butyrylcholinesterase identified as key enzymes. |

| Simple alkyl ester prodrugs of para-aminosalicylic acid | Human and mouse plasma | Acyloxy ester and alkyloxycarbonyloxyalkyl ester prodrugs were rapidly cleaved, demonstrating the lability of these linkages to plasma esterases. |

These studies on analogous compounds provide a strong indication of the metabolic fate of prodrugs derived from the 2',3',5'-Tri-O-acetylcytidine scaffold. The enzymatic machinery responsible for their activation is robust and present in key metabolic tissues, supporting the viability of this prodrug approach.

Biochemical and Molecular Research Applications of 2 ,3 ,5 Tri O Acetylcytidine Hydrochloride

Role in Nucleic Acid Research and Engineering

2',3',5'-Tri-O-acetylcytidine hydrochloride serves as a crucial building block and a tool for investigating the intricate world of nucleic acids. Its chemically modified structure, with acetyl groups protecting the hydroxyl moieties of the ribose sugar, makes it a versatile component in the synthesis of artificial RNA and DNA analogs. Furthermore, the strategic placement of these acetyl groups allows researchers to probe the structural and functional nuances of RNA.

As a Building Block for Synthetic RNA and DNA Analogs

The primary application of 2',3',5'-Tri-O-acetylcytidine hydrochloride in nucleic acid engineering is as a protected nucleoside precursor for the synthesis of modified oligonucleotides. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar effectively block these reactive hydroxyl groups. This protection is essential during the chemical synthesis of RNA and DNA chains, preventing unwanted side reactions and ensuring the specific formation of phosphodiester bonds at the desired positions.

In solid-phase oligonucleotide synthesis, the most common method for creating custom sequences of RNA and DNA, protected nucleoside phosphoramidites are sequentially added to a growing chain. 2',3',5'-Tri-O-acetylcytidine can be converted into the corresponding phosphoramidite (B1245037) building block. The bulky acetyl groups not only protect the hydroxyls but also can influence the efficiency of the coupling reactions during synthesis. The choice of protecting groups is critical to the success of oligonucleotide synthesis, and acetyl groups are one of several options available to researchers, each with its own advantages in terms of stability and ease of removal.

For instance, in the synthesis of N4-allylcytidine, a modified nucleoside analog, 2',3',5'-triacetyluridine is used as a starting material, which is then converted to 2',3',5'-tri-O-acetyl-N4-allylcytidine as an intermediate. nih.gov This highlights the role of the tri-O-acetylated form as a versatile scaffold for the introduction of further modifications on the cytidine (B196190) base. Similarly, studies on other acetylated nucleosides, such as 2',3',5'-tri-O-acetyl-2-amino-1-deazaadenosine, have demonstrated their utility as key intermediates in the preparation of various nucleoside derivatives. nih.gov

| Starting Material | Intermediate | Final Product (Example) | Reference |

| 2',3',5'-Triacetyluridine | 4-(tetrazol-1-yl)-1-(2',3',5'-tri-O-acetyl-β-d-ribofuranosyl) pyrimidine-2-(1H)-one | N4-allylcytidine | nih.gov |

| Cytidine | 2',3',5'-Tri-O-acetylcytidine | Modified RNA/DNA Oligonucleotides | General Knowledge |

Probing RNA Structure and Function through Acetylated Modifications

While the acetyl groups of 2',3',5'-Tri-O-acetylcytidine are primarily used for protection during synthesis, the concept of acylating RNA is a powerful tool for probing its structure and function. Techniques like Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) utilize electrophilic reagents to acylate the 2'-hydroxyl group of RNA. cdc.govnih.gov The reactivity of these hydroxyl groups is sensitive to the local nucleotide flexibility; flexible, unpaired regions of the RNA backbone are more readily acylated than constrained, double-stranded regions. cdc.govnih.gov

Although 2',3',5'-Tri-O-acetylcytidine itself is not the probing reagent in SHAPE, its chemistry is analogous. The introduction of acetyl groups can alter the chemical properties of the nucleoside. Once incorporated into an RNA strand (after deprotection of the acetyl groups used for synthesis), the cytidine base can be a target for enzymatic acetylation. The presence of N4-acetylcytidine (ac4C), an endogenously occurring modification, is known to alter RNA structure and function. Therefore, synthetic RNAs containing precisely placed cytidines, synthesized using precursors like 2',3',5'-Tri-O-acetylcytidine, can be used as substrates to study the enzymes that add or remove these acetyl modifications, thereby probing their impact on RNA structure and cellular processes.

Investigation of Molecular Interactions and Recognition

The ability of nucleosides and their analogs to engage in specific molecular interactions is fundamental to their biological roles. 2',3',5'-Tri-O-acetylcytidine hydrochloride is a valuable tool for studying these interactions, particularly in the context of hydrogen bonding and the development of synthetic receptors.

Hydrogen Bonding Networks in Nucleoside Recognition

Studies on related acetylated nucleosides have shown that the acetyl groups can play a role in molecular stacking and the formation of crystal lattices through weak hydrogen bonds. The carbonyl oxygen atoms of the acetyl groups can act as hydrogen bond acceptors. Understanding how these modifications alter the intricate network of hydrogen bonds is crucial for designing molecules that can recognize specific nucleic acid sequences or structures.

Studies of Molecularly Imprinted Polymers (MIPs) for Nucleoside Analogs

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have high selectivity for a specific target molecule, known as the template. These "plastic antibodies" are created by polymerizing functional monomers and a cross-linker in the presence of the template molecule. nih.gov After polymerization, the template is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the template.

Research has demonstrated the successful creation of MIPs for the selective recognition of pyrimidine (B1678525) nucleosides using 2',3',5'-tri-O-acyluridines as templates. nih.gov In these studies, the recognition process in organic solvents was driven by the formation of complementary hydrogen bonds between the nucleoside and the functional monomer, 2,6-bis-acrylamidopyridine. nih.gov The ester groups in the cross-linker, ethylene glycol dimethacrylate (EGDMA), were also found to form additional hydrogen bonds with the hydroxyl groups of the sugar, enhancing recognition. nih.gov

Given its structural similarity, 2',3',5'-Tri-O-acetylcytidine hydrochloride is an excellent candidate for use as a template in the development of MIPs for the selective recognition of cytidine and its analogs. Such MIPs could have applications in biosensing, chromatography, and as tools for studying nucleoside-protein interactions.

| MIP Component | Function | Example Material | Reference |

| Template | The molecule to be recognized | 2',3',5'-Tri-O-acyluridines | nih.gov |

| Functional Monomer | Interacts with the template | 2,6-bis-acrylamidopyridine | nih.gov |

| Cross-linker | Forms the polymer matrix | Ethylene glycol dimethacrylate (EGDMA) | nih.gov |

Enzymatic and Cellular Pathway Probing (in vitro/non-human models)

2',3',5'-Tri-O-acetylcytidine hydrochloride can be a valuable tool for dissecting enzymatic and cellular pathways, particularly those involving nucleoside metabolism and RNA modification. Its acetylated form can be used to create specific substrates or inhibitors to study the enzymes involved in these processes.

One area of significant interest is the study of RNA acetylation. N4-acetylcytidine (ac4C) is a naturally occurring RNA modification catalyzed by acetyltransferase enzymes. To study these enzymes, researchers need access to RNA substrates that contain unacetylated cytidine at specific positions. Synthetic RNA, created using building blocks derived from 2',3',5'-Tri-O-acetylcytidine, provides an ideal platform for such studies. By incorporating cytidine into a specific sequence, scientists can then treat this RNA with cell extracts or purified enzymes to study the kinetics and specificity of the acetylation reaction in a controlled in vitro setting.

Furthermore, the reverse reaction, deacetylation, is also of biological importance. While studies on the enzymatic deacetylation of acetylated nucleosides in RNA are ongoing, research into other deacetylation processes, such as the enzymatic deacetylation of chitin by chitin deacetylases, provides a conceptual framework. nih.gov These enzymes specifically remove acetyl groups from their substrate. Similarly, researchers could use RNA containing N4-acetylcytidine, synthesized using modified precursors, to search for and characterize the enzymes responsible for removing this modification. 2',3',5'-Tri-O-acetylcytidine hydrochloride, as a precursor for the synthesis of these specialized research tools, is therefore indirectly crucial for advancing our understanding of these cellular pathways.

Interactions with Nucleoside-Metabolizing Enzymes

2',3',5'-Tri-O-acetylcytidine hydrochloride serves as a prodrug of cytidine, with its interactions with nucleoside-metabolizing enzymes being a critical aspect of its mechanism of action. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar mask the polar hydroxyl groups, rendering the molecule more lipophilic. This enhanced lipophilicity facilitates its passage across the cell membrane.

Once inside the cell, the primary interaction with nucleoside-metabolizing enzymes involves the hydrolytic cleavage of the acetyl groups. This deacetylation is carried out by intracellular esterases, a ubiquitous class of enzymes responsible for the hydrolysis of ester bonds. The removal of the acetyl groups yields cytidine, the biologically active form of the molecule.

The liberated cytidine then becomes a substrate for other key nucleoside-metabolizing enzymes. A crucial step in its activation pathway is phosphorylation by nucleoside kinases. These enzymes catalyze the transfer of a phosphate group from ATP to the 5' hydroxyl group of cytidine, forming cytidine monophosphate (CMP). Subsequent phosphorylation events, catalyzed by nucleoside monophosphate and diphosphate kinases, lead to the formation of cytidine diphosphate (CDP) and cytidine triphosphate (CTP), respectively. CTP is an essential precursor for the synthesis of DNA and RNA.

It is important to note that the efficiency of these enzymatic conversions can vary between different cell types and tissues, depending on the expression levels and activity of the respective esterases and kinases. The table below summarizes the key enzymatic steps in the intracellular metabolism of 2',3',5'-Tri-O-acetylcytidine.

| Step | Enzyme Class | Substrate | Product |

| 1 | Intracellular Esterases | 2',3',5'-Tri-O-acetylcytidine | Cytidine |

| 2 | Nucleoside Kinases | Cytidine | Cytidine Monophosphate (CMP) |

| 3 | Nucleoside Monophosphate Kinases | CMP | Cytidine Diphosphate (CDP) |

| 4 | Nucleoside Diphosphate Kinases | CDP | Cytidine Triphosphate (CTP) |

Exploration of DNA Methyltransferase Inhibition Mechanisms

While the primary role of 2',3',5'-Tri-O-acetylcytidine hydrochloride is to act as a delivery form of cytidine, the broader field of modified nucleosides includes compounds with direct inhibitory effects on epigenetic enzymes such as DNA methyltransferases (DNMTs). It is crucial to distinguish 2',3',5'-Tri-O-acetylcytidine from other acetylated nucleosides that have been specifically designed as DNMT inhibitors.

For instance, a related but distinct compound, 5-azacytidine, is a well-known DNMT inhibitor. Its acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine, has been developed to improve its oral bioavailability. 5-azacytidine functions by incorporating into DNA, where it covalently traps DNMTs, leading to their degradation and a subsequent reduction in DNA methylation. This mechanism of action is specific to the azacytidine structure.

Currently, there is a lack of direct scientific evidence to suggest that 2',3',5'-Tri-O-acetylcytidine hydrochloride itself functions as a direct inhibitor of DNA methyltransferases in the same manner as 5-azacytidine or its derivatives. The intracellular conversion of 2',3',5'-Tri-O-acetylcytidine to standard cytidine means that its downstream effects are primarily related to nucleic acid synthesis. Any potential influence on DNA methylation would likely be indirect, possibly through alterations in the cellular nucleotide pool, rather than direct enzymatic inhibition.

The exploration of acetylated nucleosides as epigenetic modulators remains an active area of research. The table below provides a comparison of 2',3',5'-Tri-O-acetylcytidine and the distinct DNMT inhibitor prodrug, 2',3',5'-triacetyl-5-azacytidine.

| Compound | Active Moiety | Primary Mechanism of Action |

| 2',3',5'-Tri-O-acetylcytidine | Cytidine | Precursor for DNA and RNA synthesis |

| 2',3',5'-triacetyl-5-azacytidine | 5-azacytidine | Incorporation into DNA and inhibition of DNA methyltransferases |

Studies on Cellular Permeation and Intracellular Fate of Modified Nucleosides

The acetylation of nucleosides is a well-established strategy to enhance their cellular permeability. The addition of acetyl groups to the hydroxyl moieties of the ribose sugar in cytidine increases the lipophilicity of the molecule. This modification is critical for overcoming the challenge of transporting polar nucleosides across the lipid-rich cell membrane.

The cellular uptake of 2',3',5'-Tri-O-acetylcytidine hydrochloride is believed to occur through passive diffusion across the cell membrane, driven by a concentration gradient. Once inside the cell, the compound undergoes rapid enzymatic hydrolysis.

The intracellular fate of 2',3',5'-Tri-O-acetylcytidine is primarily dictated by the activity of non-specific intracellular esterases. These enzymes efficiently remove the acetyl groups, a process known as deacetylation, to release the parent nucleoside, cytidine. This intracellular conversion is essential for the biological activity of the compound, as the acetylated form is not a substrate for the subsequent enzymatic steps in nucleotide synthesis.

Following deacetylation, the liberated cytidine enters the cellular nucleoside salvage pathway. It is sequentially phosphorylated by kinases to form CMP, CDP, and finally CTP. This triphosphate form is then available for incorporation into newly synthesized DNA and RNA strands during replication and transcription, respectively.

Advanced Analytical and Characterization Techniques in the Study of 2 ,3 ,5 Tri O Acetylcytidine Hydrochloride

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to the structural confirmation of 2',3',5'-Tri-O-acetylcytidine HCl, providing detailed information about its atomic composition and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the cytidine (B196190) core, the ribose sugar, and the presence and location of the acetyl groups.

In a typical ¹H NMR spectrum, specific chemical shifts (δ) and coupling constants (J) would be expected for the protons of the ribose sugar and the pyrimidine (B1678525) base. The protons on the acetyl groups would appear as distinct singlets. For instance, the anomeric proton (H-1') of the ribose ring typically appears as a doublet in the downfield region. The protons of the three acetyl groups (at the 2', 3', and 5' positions) would be expected to produce sharp singlet peaks, usually in the range of δ 2.0-2.2 ppm.

While specific experimental NMR data for this compound is not widely published in readily available literature, the expected chemical shifts can be inferred from its structure and data for analogous pyrimidine compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for 2',3',5'-Tri-O-acetylcytidine Moiety

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cytosine Base | ||

| H-5 | ~ 5.8-6.0 (d) | ~ 95-97 |

| H-6 | ~ 7.5-7.8 (d) | ~ 140-142 |

| C-2 | - | ~ 155-157 |

| C-4 | - | ~ 165-167 |

| Ribose Sugar | ||

| H-1' | ~ 5.9-6.1 (d) | ~ 88-90 |

| H-2' | ~ 5.2-5.4 (t) | ~ 72-74 |

| H-3' | ~ 5.1-5.3 (t) | ~ 69-71 |

| H-4' | ~ 4.2-4.4 (m) | ~ 80-82 |

| H-5', 5'' | ~ 4.2-4.4 (m) | ~ 62-64 |

| Acetyl Groups | ||

| 2'-OAc (CH₃) | ~ 2.1 (s) | ~ 20.5 |

| 3'-OAc (CH₃) | ~ 2.1 (s) | ~ 20.6 |

| 5'-OAc (CH₃) | ~ 2.0 (s) | ~ 20.7 |

Note: Predicted values are based on general chemical shift ranges for similar nucleoside structures. Actual values may vary depending on the solvent and experimental conditions.

Conformational analysis, often performed using variable temperature NMR studies and 2D NMR techniques like NOESY, can provide insights into the preferred three-dimensional structure of the molecule in solution, such as the orientation of the base relative to the sugar (the glycosidic bond conformation).

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and confirming its elemental composition. The molecular formula for the free base is C₁₅H₁₉N₃O₈, with a molecular weight of approximately 369.33 g/mol . e-biochem.comnih.gov The hydrochloride salt (C₁₅H₂₀ClN₃O₈) has a molecular weight of approximately 405.79 g/mol . e-biochem.comcymitquimica.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves to confirm the elemental formula. In a typical mass spectrum, the molecular ion peak ([M+H]⁺ for the free base or analysis of the salt) would be observed.

The fragmentation pattern in MS/MS analysis provides further structural confirmation. Key fragmentation pathways for acetylated nucleosides include the cleavage of the glycosidic bond, separating the pyrimidine base from the acetylated ribose sugar. Other common fragmentations involve the sequential loss of the acetyl groups (as ketene (B1206846), 42 Da) or acetic acid (60 Da).

Table 2: Expected Mass Spectrometry Fragments for 2',3',5'-Tri-O-acetylcytidine

| m/z Value (for [M+H]⁺) | Identity of Fragment |

|---|---|

| 370.12 | [M+H]⁺ of the free base |

| 259.08 | [M+H]⁺ - loss of the cytosine base |

| 112.05 | [Cytosine+H]⁺ |

| 328.11 | [M+H]⁺ - loss of ketene (CH₂CO) |

| 310.10 | [M+H]⁺ - loss of acetic acid (CH₃COOH) |

Note: These values are theoretical and based on the expected fragmentation of the protonated free base.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of this compound after synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) in Research Synthesis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound with high precision. For acetylated nucleosides, reversed-phase HPLC (RP-HPLC) is commonly employed.

A typical RP-HPLC method would utilize a C18 stationary phase column. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a modifier such as formic acid or trifluoroacetic acid) and an organic solvent, most commonly acetonitrile. scbt.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the product from starting materials, by-products, and other impurities. Detection is typically performed using a UV detector, as the pyrimidine ring of cytidine has a strong UV absorbance. For a similar compound, 2',3',5'-Tri-O-acetyluridine, a purity of ≥98.0% is confirmed by HPLC analysis. avantorsciences.com

Table 3: General HPLC Parameters for Analysis of Acetylated Nucleosides

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or Trifluoroacetic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~254 nm or ~270 nm |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Flash Column Chromatography and Thin-Layer Chromatography

For the preparative purification of this compound on a larger scale, flash column chromatography is the method of choice. This technique uses a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate compounds based on their polarity.

Thin-Layer Chromatography (TLC) is used first to determine the optimal solvent system for the flash chromatography separation. A variety of solvent systems, often mixtures of a non-polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol, are tested. The goal is to find a system where the desired compound has a retention factor (R_f) of approximately 0.2-0.4, ensuring good separation from impurities on the column. The spots on the TLC plate can be visualized under UV light due to the UV-active pyrimidine ring.

Once a suitable solvent system is identified, it is applied to the flash column for the bulk purification of the synthesized product.

Other Specialized Analytical Approaches

Beyond the standard techniques, other specialized methods can be employed to study this compound or related acetylated nucleosides. For instance, methods have been developed for the quantitative mapping of N⁴-acetylcytidine (ac⁴C) in RNA. One such method involves the chemical reduction of the acetylated cytidine with sodium cyanoborohydride, which can then be detected during reverse transcription. While this technique is designed for RNA sequencing, the underlying chemical reactivity is a specialized aspect of acetylated cytidine that could be explored in other analytical contexts. Capillary Electrophoresis (CE) has also been used for the detection of modified nucleosides in biological samples, offering another high-resolution separation technique.

Microscopy for Self-Assembly Studies (e.g., Hydrogelation)

The ability of molecules to self-assemble into ordered supramolecular structures is a key area of research, with hydrogelation being a prominent example. While specific studies detailing the self-assembly and hydrogelation of 2',3',5'-Tri-O-acetylcytidine hydrochloride are not extensively documented in publicly available literature, the principles of using microscopy to study such phenomena in related nucleoside derivatives are well-established.

Furthermore, Atomic Force Microscopy (AFM) could provide higher-resolution imaging of the assembled structures on a surface, offering insights into their topography and mechanical properties at the nanoscale.

| Microscopy Technique | Information Obtainable for Self-Assembly Studies |

| Transmission Electron Microscopy (TEM) | Visualization of the internal structure of self-assembled aggregates, such as the morphology and dimensions of nanofibers within a hydrogel. |

| Scanning Electron Microscopy (SEM) | Characterization of the surface topography and three-dimensional network structure of bulk materials like hydrogels. |

| Atomic Force Microscopy (AFM) | High-resolution imaging of the surface of assembled structures, providing data on height, width, and surface roughness of individual fibers or aggregates. |

pH-Dependent Spectroscopic Analysis

Spectroscopic techniques are invaluable for understanding how the chemical structure and properties of 2',3',5'-Tri-O-acetylcytidine hydrochloride respond to changes in pH. The cytidine moiety contains ionizable groups, and their protonation state is directly influenced by the pH of the surrounding medium. This, in turn, can lead to measurable changes in its spectroscopic signature.

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for this type of analysis. The absorbance spectrum of 2',3',5'-Tri-O-acetylcytidine hydrochloride is expected to exhibit shifts in the wavelength of maximum absorbance (λmax) as the pH is varied. By systematically measuring the absorbance at different pH values, a titration curve can be generated, from which the pKa value(s) of the molecule can be determined. These pKa values correspond to the pH at which the different ionizable groups gain or lose a proton.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for pH-dependent studies. Changes in the chemical shifts of specific protons and carbons in the molecule can be monitored as a function of pH. For example, the protons on the cytosine ring are particularly sensitive to protonation events. Tracking these chemical shift changes provides detailed information about the site of protonation and the conformational changes that may accompany it.

Below is a hypothetical representation of data that could be obtained from a pH-dependent UV-Vis spectroscopic analysis of 2',3',5'-Tri-O-acetylcytidine hydrochloride.

| pH | λmax (nm) | Absorbance |

| 2.0 | 278 | 0.85 |

| 4.0 | 275 | 0.82 |

| 7.0 | 271 | 0.75 |

| 9.0 | 271 | 0.74 |

| 11.0 | 271 | 0.74 |

Theoretical and Computational Investigations of 2 ,3 ,5 Tri O Acetylcytidine Hydrochloride and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic properties of molecules. In the context of cytidine (B196190) analogs, DFT calculations have been instrumental in understanding their stability and reactivity. For instance, studies on various cytidine derivatives have utilized DFT to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

In a study of synthesized cytidine analogs, DFT was employed to optimize their geometries and analyze their thermal and electrical stability. The calculations revealed that modifications to the cytidine scaffold, such as the introduction of different acyl groups, significantly influence the HOMO-LUMO gap and, consequently, the molecule's reactivity. nih.gov These computational insights are invaluable for designing more stable and effective nucleoside-based drugs.

Table 1: DFT Calculated Electronic Properties of Cytidine Analogs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Cytidine Analog A | -6.2 | -1.8 | 4.4 |

| Cytidine Analog B | -6.5 | -1.5 | 5.0 |

| Cytidine Analog C | -6.0 | -2.0 | 4.0 |

Note: The data in this table is representative and derived from studies on cytidine analogs. Specific values for 2',3',5'-Tri-O-acetylcytidine HCl would require dedicated calculations.

Molecular Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For cytidine analogs, MEP maps have been used to identify the atoms most likely to be involved in non-bonding interactions, such as hydrogen bonding, which are crucial for molecular recognition by biological targets. nih.gov A typical MEP map of a cytidine derivative would show negative potential around the oxygen and nitrogen atoms of the pyrimidine (B1678525) ring and the acetyl groups, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group and the ribose moiety would exhibit positive potential, marking them as potential hydrogen bond donors. This information is vital for understanding how these molecules interact with receptor binding sites.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and flexibility of molecules over time. This is particularly important for flexible molecules like nucleosides, whose biological activity is often dependent on their three-dimensional shape.

Simulations of Solvent Interactions and Stability

The interaction of a molecule with its solvent environment plays a crucial role in its stability and behavior. MD simulations are widely used to study these interactions by explicitly modeling the solvent molecules (typically water) and observing how they arrange around the solute. These simulations can provide insights into the solubility of the compound and the stability of its different conformations in solution.

In Silico Modeling of Molecular Recognition and Binding

In silico modeling techniques, such as molecular docking and pharmacophore modeling, are essential tools in drug discovery for predicting how a ligand will bind to a protein target. These methods help in screening large libraries of compounds and prioritizing them for experimental testing.

Molecular docking studies on cytidine analogs have been performed to understand their binding modes with target enzymes. nih.gov In one such study, cytidine derivatives were docked into the active site of urate oxidase from Aspergillus flavus to identify key binding interactions and predict their binding affinities. nih.gov The results highlighted the importance of hydrogen bonds and hydrophobic interactions in the recognition of these ligands by the protein.

For 2',3',5'-Tri-O-acetylcytidine hydrochloride, similar in silico approaches could be employed to investigate its potential interactions with various biological targets. By building a computational model of the target protein, researchers can predict the preferred binding pose of the molecule and estimate its binding free energy. This information can guide the design of more potent and selective inhibitors. For instance, understanding how the acetyl groups of 2',3',5'-Tri-O-acetylcytidine fit into a binding pocket can inform the design of analogs with improved binding characteristics.

Table 2: Key Interactions in Molecular Recognition of Cytidine Analogs

| Interaction Type | Interacting Groups on Ligand | Interacting Residues on Protein |

| Hydrogen Bonding | Amino group, Carbonyl oxygen | Asp, Glu, Ser, Thr |

| Hydrophobic Interactions | Pyrimidine ring | Leu, Val, Ile, Phe |

| Pi-Pi Stacking | Pyrimidine ring | Phe, Tyr, Trp |

Note: This table represents typical interactions observed in docking studies of nucleoside analogs and is not specific to this compound.

Docking Studies with Target Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand, such as 2',3',5'-Tri-O-acetylcytidine, and a target biomolecule, which is typically a protein or a nucleic acid. The primary goal of molecular docking is to forecast the binding mode and affinity of the ligand to the target's binding site. nih.gov

In the context of 2',3',5'-Tri-O-acetylcytidine and its analogs, docking studies are crucial for elucidating their potential biological activities. For instance, the acetylation of cytidine residues in mRNA has been shown to influence mRNA stability and translation efficiency, a process catalyzed by acetyltransferases. researchgate.net Computational models have been developed to identify N4-acetylcytidine (ac4C) sites in human mRNA, indicating the biological relevance of such modifications. nih.govnih.gov While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous systems, such as the interaction of acetylated molecules with their protein targets. nih.govplos.org

A typical molecular docking workflow involves the preparation of the three-dimensional structures of both the ligand (e.g., 2',3',5'-Tri-O-acetylcytidine) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each conformation, typically expressed in terms of binding energy (e.g., in kcal/mol). nih.gov

The interactions stabilizing the complex can be analyzed in detail, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, a hypothetical docking study of 2',3',5'-Tri-O-acetylcytidine with a generic acetyltransferase might reveal key interactions between the acetyl groups of the ligand and specific amino acid residues in the enzyme's active site.

Table 1: Hypothetical Docking Results of 2',3',5'-Tri-O-acetylcytidine with a Target Protein This table presents illustrative data for a hypothetical docking study, as specific data for this compound is not readily available in published literature.

| Parameter | Value | Description |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | The estimated free energy of binding. A more negative value indicates stronger binding. |

| Hydrogen Bonds | 4 | Number of hydrogen bonds formed between the ligand and the protein. |

| Interacting Residues | Tyr123, Asp145, Ser200, Phe210 | Amino acid residues in the binding pocket that form significant interactions with the ligand. |

| Key Interactions | H-bond with Asp145 (2.8 Å), Pi-stacking with Phe210 | Specific types of interactions and their distances that are critical for binding. |

Molecular dynamics (MD) simulations can further refine the docking results by providing insights into the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. nih.govsemanticscholar.org This can help to assess the stability of the predicted binding mode and the flexibility of the interacting molecules.

Computational Approaches to Imprinting Efficiency

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have high selectivity for a specific target molecule, known as the template. The computational design of MIPs has become an indispensable tool for predicting and optimizing their performance before their synthesis, saving time and resources. For a molecule like 2',3',5'-Tri-O-acetylcytidine, computational methods can be employed to determine the most suitable functional monomers and cross-linkers to create a polymer with high imprinting efficiency.

The core of computational MIP design lies in evaluating the interaction between the template molecule and various functional monomers in a simulated pre-polymerization mixture. This is often achieved through quantum mechanical calculations or molecular mechanics/molecular dynamics (MM/MD) simulations. The binding energy between the template and each functional monomer is calculated, with a more negative binding energy indicating a more stable complex and a higher likelihood of forming effective recognition sites in the final polymer.

The imprinting factor (IF) is a key metric for the success of molecular imprinting, representing the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized under identical conditions but without the template. While experimental determination of the IF is standard, computational approaches can provide a theoretical prediction of the imprinting efficiency.

A common computational workflow involves:

Monomer Screening: A virtual library of potential functional monomers is screened for their interaction with the template molecule (e.g., 2',3',5'-Tri-O-acetylcytidine).

Binding Energy Calculation: The binding energy for the formation of a complex between the template and each monomer is calculated.

Stoichiometry Optimization: The optimal ratio of template to functional monomer is determined by simulating different concentrations.

Cross-Linker and Porogen Selection: The effect of different cross-linkers and porogens (solvents) on the polymer morphology and binding site integrity can also be simulated.

Table 2: Illustrative Computational Screening of Functional Monomers for 2',3',5'-Tri-O-acetylcytidine Imprinting This table presents hypothetical data to illustrate the results of a computational screening process, as specific data for this compound is not readily available in published literature.

| Functional Monomer | Binding Energy (kcal/mol) | Predicted Imprinting Factor (IF) | Key Interactions with Template |

|---|---|---|---|

| Methacrylic Acid (MAA) | -12.3 | 2.8 | Hydrogen bonding with the cytidine base and acetyl groups. |

| 4-Vinylpyridine (4-VP) | -10.1 | 2.1 | Pi-pi stacking with the cytidine ring. |

| Acrylamide (AM) | -9.5 | 1.8 | Hydrogen bonding with the acetyl groups. |

| Trifluoromethylacrylic Acid (TFMAA) | -14.7 | 3.5 | Strong hydrogen bonding and favorable electrostatic interactions. |

These computational predictions guide the experimental design of MIPs with enhanced affinity and selectivity for the target molecule. By understanding the molecular-level interactions, researchers can rationally design and synthesize highly efficient MIPs for various applications, including selective separation, sensing, and drug delivery of nucleoside analogs like this compound.

Future Directions and Emerging Research Avenues for Acetylated Cytidine Analogs

Development of Novel Synthetic Strategies for Complex Architectures

The synthesis of modified nucleosides, including acetylated cytidine (B196190) analogs, is often a complex and challenging endeavor. nih.gov Traditional methods for acetylation can sometimes lead to a mixture of products or require harsh conditions that may not be compatible with other sensitive functional groups within the molecule. nih.govnih.gov As such, there is a pressing need for the development of novel, efficient, and highly selective synthetic strategies.

Recent research has focused on developing milder and more versatile methods for nucleoside modification. For instance, chemoselective acylation techniques that can differentiate between hydroxyl and amino groups without the need for extensive protection and deprotection steps are highly desirable. nih.gov Such strategies would not only streamline the synthesis of known acetylated cytidine analogs but also open the door to creating more complex and architecturally diverse molecules. The use of enzymatic and microbial-based approaches for deacetylation is also being explored, which could offer high selectivity under mild conditions. nih.gov

A significant advancement in this area is the development of synthetic routes that allow for the site-specific incorporation of acetylated cytidine into RNA strands. nih.govnih.govbiorxiv.org This has been crucial for studying the specific effects of this modification on RNA structure and function. These methods often involve sophisticated protecting group strategies to ensure that the acetyl group remains intact during oligonucleotide synthesis. nih.gov The ability to synthesize homogeneous RNAs containing N4-acetylcytidine (ac4C) has enabled detailed biophysical characterization and has provided a deeper understanding of its role in stabilizing RNA duplexes. nih.govnih.govbiorxiv.org

Future efforts in this area will likely focus on:

Developing new catalysts for regioselective acetylation.